BenchChemオンラインストアへようこそ!

1-(4-Cyclopentyloxyphenyl)butylamine

Medicinal Chemistry CNS Drug Design Lipophilicity

1-(4-Cyclopentyloxyphenyl)butylamine (CAS 1270382-80-3, racemate; CAS 1270277-52-5, (1S)-enantiomer) is a chiral primary amine with molecular formula C15H23NO and molecular weight 233.35 g/mol. It belongs to the aryloxyalkylamine class, featuring a butylamine side chain para-substituted on a phenyl ring bearing a cyclopentyloxy ether moiety.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B13041179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentyloxyphenyl)butylamine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)OC2CCCC2)N
InChIInChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3
InChIKeyNNLSOJXCYKMIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentyloxyphenyl)butylamine Procurement Guide: Compound Class, Physicochemical Identity, and Availability


1-(4-Cyclopentyloxyphenyl)butylamine (CAS 1270382-80-3, racemate; CAS 1270277-52-5, (1S)-enantiomer) is a chiral primary amine with molecular formula C15H23NO and molecular weight 233.35 g/mol . It belongs to the aryloxyalkylamine class, featuring a butylamine side chain para-substituted on a phenyl ring bearing a cyclopentyloxy ether moiety . The compound is supplied by multiple chemical vendors at ≥95% purity with supporting batch QC documentation (NMR, HPLC, GC) . Its structural architecture—a lipophilic cyclopentyl ring, an electron-donating para-ether linkage, and a primary amine terminus—positions it as a versatile scaffold for medicinal chemistry, particularly in central nervous system (CNS) receptor-targeted programs and chiral amine library construction [1].

Why Generic Substitution of 1-(4-Cyclopentyloxyphenyl)butylamine with Positional Isomers or Chain Variants Can Compromise Research Outcomes


Within the aryloxyalkylamine series, seemingly minor structural modifications—shifting the cyclopentyloxy substituent from the para to meta position, extending or branching the alkylamine chain, or introducing unsaturation—can produce divergent receptor binding profiles, metabolic stability, and physicochemical properties . For instance, meta-substituted analogs (e.g., 1-(3-cyclopentyloxyphenyl)butylamine) may exhibit altered steric and electronic interactions with biological targets compared to the para-substituted compound, while chain-length variants such as 1-(4-cyclopentyloxyphenyl)pentylamine or 2-methylpropylamine derivatives shift lipophilicity and metabolic vulnerability . These structural nuances mean that procurement decisions cannot be based on molecular formula alone; rather, the specific substitution pattern, chain topology, and stereochemistry of 1-(4-cyclopentyloxyphenyl)butylamine must be explicitly matched to the research or synthetic requirement to ensure reproducibility and target engagement .

Quantitative Differentiation Evidence for 1-(4-Cyclopentyloxyphenyl)butylamine vs. Closest Analogs


Para vs. Meta Cyclopentyloxy Substitution: Impact on Lipophilicity and Predicted Passive Permeability

The para-substituted 4-cyclopentyloxyphenyl configuration provides a more linear molecular shape compared to the meta-substituted 3-cyclopentyloxyphenyl isomer, which is predicted to reduce molecular width and lower the rate of oxidative metabolism at the ether linkage. While experimentally measured logP/logD values for this specific compound are not publicly available, the computed XLogP3 for the closely related (1S)-1-(4-cyclopentyloxyphenyl)but-3-enylamine is 3.2, and the cyclopentyloxybenzene fragment itself has an experimental XLogP of 3.2, suggesting the target compound falls within a favorable CNS-accessible lipophilicity range (typically logP 2–4) [1]. The meta isomer would be expected to exhibit a slightly higher dipole moment and altered hydrogen-bonding geometry, which can affect passive membrane permeability and off-target binding .

Medicinal Chemistry CNS Drug Design Lipophilicity

Cyclopentyloxy vs. Cyclohexyloxy Ether: Steric Bulk and Metabolic Stability Considerations

The cyclopentyl group (5-membered ring) has a smaller steric footprint than the cyclohexyl group (6-membered ring). In aryl ether series, the cyclopentyloxy substituent is commonly selected over cyclohexyloxy to balance lipophilicity with a lower risk of CYP450-mediated O-dealkylation, as the more compact cyclopentyl ring may reduce access to the ether oxygen by metabolizing enzymes compared to the bulkier, more flexible cyclohexyl group . Although no direct head-to-head metabolic stability data exist for this compound vs. 1-(4-cyclohexyloxyphenyl)butylamine, the cyclopentyloxy motif is a recurring feature in optimized CNS leads (e.g., rolipram analogs) precisely because it offers this metabolic advantage [1].

Metabolic Stability Ether Metabolism SAR

Butyl vs. Pentyl vs. 2-Methylpropyl Side Chain: Impact on Predicted logP and Hydrogen-Bonding

Computational data for the but-3-enylamine analog (C15H21NO) shows an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 35.3 Ų [1]. The target compound, with a fully saturated butylamine chain (C15H23NO), is expected to have a slightly higher logP (estimated ~3.6–3.8) due to the absence of the polarizable alkene, while maintaining a similar TPSA. In contrast, the pentylamine homolog (1-(4-cyclopentyloxyphenyl)pentylamine) would add one methylene unit, increasing logP by approximately 0.5 units, potentially pushing the compound above the optimal CNS range and elevating plasma protein binding . The branched 2-methylpropylamine analog introduces steric hindrance near the amine, which can alter receptor binding kinetics and reduce metabolic susceptibility at the alpha-carbon, but this comes at the cost of reduced conformational flexibility .

Lipophilicity Side-Chain SAR CNS Penetration

Stereochemical Integrity: (1S)-Enantiomer Availability and Its Implications for Chiral SAR Studies

1-(4-Cyclopentyloxyphenyl)butylamine is available as both the racemate (CAS 1270382-80-3) and the enantiopure (1S)-enantiomer (CAS 1270277-52-5), with the (1R)-enantiomer also catalogued (CAS 1269820-24-7) . This stereochemical resolution is critical for structure-activity relationship (SAR) studies, as the chiral center at the benzylic carbon can profoundly influence receptor binding. In analogous phenylalkylamine series (e.g., amphetamine derivatives), the (S)-enantiomer often displays 10- to 100-fold higher affinity at aminergic receptors compared to the (R)-enantiomer . Vendors such as Bidepharm provide enantiopure material with ≥95% purity and batch-specific QC (NMR, HPLC, GC), enabling researchers to procure defined stereochemistry without additional chiral separation steps .

Chiral Chemistry Enantioselectivity Asymmetric Synthesis

Synthesis Documentation: Patent-Backed Methodology and Scalability

Multiple vendors and patent sources describe the synthesis of 1-(4-cyclopentyloxyphenyl)butylamine via well-established routes: Williamson etherification to install the cyclopentyloxy group, followed by side-chain construction through nucleophilic substitution or reductive amination . The availability of documented synthetic procedures in patents reduces process risk for medicinal chemistry groups that require reliable resupply or intend to scale up. In contrast, some positional isomers (e.g., certain 3-substituted variants) may lack equivalent patent documentation, introducing uncertainty about synthetic reproducibility . The presence of batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm and Leyan further supports procurement confidence .

Process Chemistry Patent Synthesis Scalability

Preliminary Cytotoxicity Profile of the Closely Related But-3-enylamine Analog: A Cautionary Benchmark

The structurally related (1S)-1-(4-cyclopentyloxyphenyl)but-3-enylamine has been reported to exhibit cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines with IC50 values of 15.2 µM, 20.5 µM, and 12.8 µM, respectively . While these data are not for the target compound itself, they serve as a benchmark indicating that the 4-cyclopentyloxyphenyl scaffold can possess moderate cytotoxicity that may be modulated by side-chain saturation. The fully saturated butylamine variant is expected to show altered potency due to differences in electronic distribution and conformational flexibility, making it a distinct chemical probe for evaluating the impact of alkene substitution within this scaffold . Researchers procuring this compound for target-based screening should be aware of this potential cytotoxicity baseline when interpreting assay results.

Cytotoxicity Anticancer Screening Selectivity

Recommended Application Scenarios for 1-(4-Cyclopentyloxyphenyl)butylamine Based on Quantifiable Differentiation


CNS Lead Optimization Programs Targeting Aminergic GPCRs (TAAR1, Serotonin, Dopamine Receptors)

The para-cyclopentyloxyphenyl scaffold, combined with the linear butylamine chain, provides a lipophilicity profile (predicted logP ~3.6–3.8) consistent with CNS drug-like space [1]. The compound can serve as a starting point for SAR exploration of aminergic G protein-coupled receptors (GPCRs), where subtle changes in chain length, saturation, and aryl substitution are known to drive selectivity. Procurement of the enantiopure (1S)-form supports chiral SAR studies, reducing the confounding effect of racemic mixtures on binding data .

Scaffold-Hopping and Fragment-Based Drug Discovery Libraries

The 4-cyclopentyloxyphenyl moiety represents a privileged fragment in medicinal chemistry, present in optimized leads such as phosphodiesterase inhibitors (e.g., rolipram) and sigma receptor ligands [1]. Incorporating 1-(4-cyclopentyloxyphenyl)butylamine into fragment or lead-like libraries enables scaffold-hopping exercises where the butylamine handle provides a vector for further derivatization (e.g., amide coupling, reductive amination) without compromising the metabolic advantages of the cyclopentyloxy group .

Metabolic Stability Structure-Activity Relationship (SAR) Studies Comparing Alkoxy Substituents

The cyclopentyloxy group offers a sterically and electronically distinct profile compared to cyclohexyloxy, methoxy, or isopropoxy analogs. This compound enables systematic metabolic stability SAR investigations—particularly O-dealkylation susceptibility—where the cyclopentyl ring is hypothesized to provide an intermediate stability between smaller (rapidly cleaved) and larger (potentially toxic or overly lipophilic) alkoxy groups. Procurement of this compound alongside its cyclohexyloxy and chain-length variants allows controlled comparative studies [1].

Chiral Amine Building Block for Asymmetric Synthesis and Chemical Biology Probes

The primary amine functionality and defined chiral center make this compound a versatile building block for generating diverse chemotypes through amide bond formation, sulfonamide synthesis, or reductive amination [1]. The commercial availability of both enantiomers at ≥95% purity enables the construction of enantiomerically pure probe molecules for chemical biology target identification campaigns, where stereochemistry can be a critical determinant of target engagement .

Quote Request

Request a Quote for 1-(4-Cyclopentyloxyphenyl)butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.